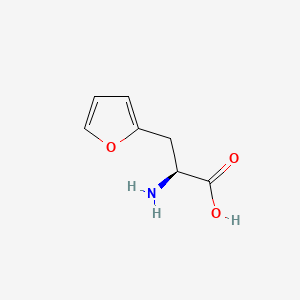

(S)-2-Amino-3-(furan-2-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-Amino-3-(furan-2-yl)propanoic acid is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s known that this compound is a crucial component of certain hepatotoxic cyclopeptides, such as rhizonin a and b . These cyclopeptides are produced by bacterial endosymbionts of the fungus Rhizopus microsporus, and their toxicity critically depends on the presence of 3-furylalanine (Fua) residues .

Mode of Action

It’s known that the compound is incorporated into cyclopeptides by non-ribosomal peptide synthetases (nrps) . The exact mechanism of this incorporation remains elusive .

Biochemical Pathways

L-2-Furylalanine is involved in the biosynthesis of Rhizonin, a hepatotoxic cyclopeptide . A suite of isotope labeling experiments identified tyrosine and L-DOPA as Fua precursors, providing the first mechanistic insight . Dioxygenase RhzB was identified as necessary and sufficient for Fua formation . RhzB is a novel type of heme-dependent aromatic oxygenases (HDAO) that enabled the discovery of the bingchamide biosynthesis gene cluster through genome mining .

Result of Action

It’s known that the compound plays a critical role in the toxicity of certain cyclopeptides . The presence of 3-furylalanine (Fua) residues in these cyclopeptides is crucial for their toxicity .

Action Environment

It’s known that the compound is stable under acidic conditions when proximate aromatic residues are present .

生物活性

(S)-2-Amino-3-(furan-2-yl)propanoic acid, also known as furan-2-yl alanine, is a chiral amino acid derivative notable for its unique structural features, particularly the presence of a furan ring. This compound has garnered attention in medicinal chemistry and biochemistry due to its diverse biological activities, which include neurotransmitter-like effects, antioxidant properties, and potential anticoagulant effects.

Structural Characteristics

The molecular formula of this compound is C7H9NO2, with a molecular weight of approximately 155.15 g/mol. The furan ring contributes to its distinctive chemical properties, influencing its interactions within biological systems.

Biological Activities

-

Neurotransmitter Activity :

- This compound may act as a neurotransmitter or modulator in the central nervous system. Its structural similarity to other amino acids involved in neurotransmission suggests potential roles in synaptic plasticity and neuronal signaling pathways.

-

Antioxidant Properties :

- The furan moiety enhances the compound's ability to scavenge free radicals, which may provide protective effects against oxidative stress. This property is critical in preventing cellular damage and may have implications for neuroprotection.

-

Anticoagulant Effects :

- Preliminary studies indicate that this compound could influence coagulation pathways. However, further research is necessary to confirm these effects and elucidate the underlying mechanisms.

Synthesis Methods

Various synthetic routes have been developed to produce this compound, focusing on achieving high purity and yield for pharmaceutical applications. Common methods include:

- Enzymatic Synthesis : Utilizing specific enzymes to catalyze the formation of the compound from simpler precursors.

- Chemical Synthesis : Employing traditional organic synthesis techniques involving furan derivatives and amino acids.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neurotransmitter | Modulates synaptic plasticity and neuronal signaling | |

| Antioxidant | Scavenges free radicals, providing cellular protection | |

| Anticoagulant | Influences coagulation pathways (preliminary findings) |

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other amino acids that exhibit biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-Tyrosine | Aromatic ring structure | Precursor for neurotransmitters like dopamine |

| L-Tryptophan | Indole ring structure | Precursor for serotonin |

| L-Cysteine | Contains a thiol group | Important for protein structure and function |

The unique furan ring in this compound enhances its reactivity and interaction profiles compared to these compounds.

特性

IUPAC Name |

(2S)-2-amino-3-(furan-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZQHZDTHUUJQJ-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70925938 |

Source

|

| Record name | 3-Furan-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127682-08-0 |

Source

|

| Record name | 3-Furan-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does (S)-2-Amino-3-(furan-2-yl)propanoic acid act as a feeding deterrent? What is its target and what are the downstream effects?

A1: The research primarily focuses on the isolation and identification of this compound as a novel natural product exhibiting strong feeding deterrent activity against Myrmica rubra ants. [] The exact mechanism of action and target of this dipeptide within the ants are not explored in the study. Further research is needed to understand how this compound interacts with ant sensory or neural pathways to elicit a deterrent response.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。